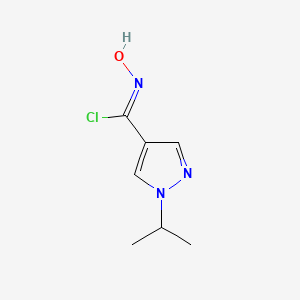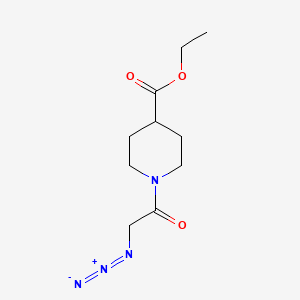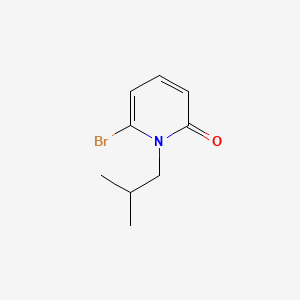
4-Chloro-3-(2,2-difluoropropoxy)benzaldehyde
Vue d'ensemble
Description
4-Chloro-3-(2,2-difluoropropoxy)benzaldehyde is a chemical compound with the molecular formula C10H9ClF2O2 . It has an average mass of 234.627 Da and a monoisotopic mass of 234.025909 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a difluoropropoxy group, and an aldehyde group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.63 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Environmental Remediation and Pollution Treatment
A significant area of application for compounds similar to 4-Chloro-3-(2,2-difluoropropoxy)benzaldehyde is in the treatment of organic pollutants present in industrial wastewater. Enzymatic approaches using oxidoreductive enzymes, in the presence of redox mediators, have shown potential in degrading recalcitrant compounds, enhancing the efficiency of pollutant degradation. This methodology could be applicable to the degradation or transformation of compounds related to this compound, facilitating their removal from wastewater and contributing to environmental remediation efforts (Husain & Husain, 2007).
Advanced Oxidation Processes for Contaminant Degradation
Advanced oxidation processes (AOPs) have been utilized for the degradation of various environmental contaminants, including pharmaceuticals like acetaminophen. These processes lead to the formation of reactive intermediates that can effectively break down complex pollutants into less harmful substances. Considering the chemical structure of this compound, similar AOPs could be explored for its degradation, especially in contaminated water sources. This approach underscores the broader applicability of AOPs in managing pollutants with structures analogous to this compound, potentially offering a pathway for its environmental mitigation (Qutob et al., 2022).
Polymerization and Material Science Applications
The polymerization of aldehydes, including haloaldehydes, is a well-studied field that has revealed various applications in material science. The structural features of this compound suggest its potential utility in synthesizing novel polymers with unique properties. These polymers could find applications in creating advanced materials for industrial, medical, or technological uses. Research into the polymerization mechanisms and applications of similar compounds provides a foundation for exploring the utility of this compound in developing new materials (Kubisa et al., 1980).
Propriétés
IUPAC Name |
4-chloro-3-(2,2-difluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-10(12,13)6-15-9-4-7(5-14)2-3-8(9)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKIPEJXBTXBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC(=C1)C=O)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1411785.png)



![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)


![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)

![N-[(3-chloro-4-methylphenyl)methyl]cyclobutanamine](/img/structure/B1411798.png)


